![molecular formula C20H20N2O4S2 B2675999 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396799-74-8](/img/structure/B2675999.png)
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Anticancer Properties
Research has shown that sulfonamide derivatives exhibit significant antibacterial and anticancer activities. One study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities against certain strains. Another study synthesized sulfonamide derivatives and evaluated their in vitro anticancer activity, revealing that several compounds showed higher activity compared to standard drugs like doxorubicin, indicating potential as anticancer agents (Azab, Youssef, & El-Bordany, 2013); (Ghorab, Ragab, Heiba, El-Gazzar, & Sally S. Zahran, 2015).
Antioxidant Activity
Another area of research involves the design and synthesis of novel derivatives to investigate their antioxidant activities. For instance, derivatives were evaluated for their efficiency as antioxidants, particularly against ABTS radical cation, revealing some compounds with higher antioxidant activity than ascorbic acid. This highlights the potential of sulfonamide derivatives in oxidative stress-related therapeutic applications (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Enzyme Inhibition
Sulfonamides have been studied for their inhibitory effects on various enzymes. Research into pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups showed significant inhibition against carbonic anhydrase (CA) and cholinesterase (ChE) enzymes, with IC50 values comparable to known inhibitors. These findings suggest the potential of sulfonamide derivatives in the treatment of conditions associated with these enzymes (Stellenboom & Baykan, 2019).
Molecular Docking Studies
Molecular docking studies are crucial in understanding the interaction between sulfonamide derivatives and biological targets. For example, novel N,N-dimethylbenzenesulfonamide derivatives were evaluated for their antiproliferative activity and docked against carbonic anhydrase IX, a cancer-associated enzyme, to assess their binding modes. These studies can inform further optimization and development of sulfonamide-based therapeutic agents (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Selective Detection Techniques
Sulfonamide derivatives have also been employed in the development of selective detection techniques for specific compounds, such as thiophenols over aliphatic thiols. This research is important in chemical, biological, and environmental sciences for the sensitive and selective detection of toxic compounds (Wang, Han, Jia, Zhou, & Deng, 2012).
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-28(24,18-5-6-19-20(13-18)26-11-10-25-19)22(9-7-17-4-2-12-27-17)15-16-3-1-8-21-14-16/h1-6,8,12-14H,7,9-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTFJPHMZCUPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
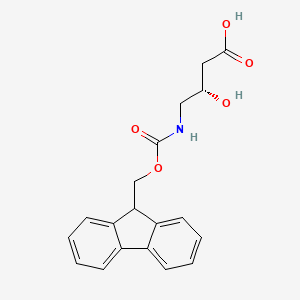
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)
![4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675919.png)
![2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2675921.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE](/img/structure/B2675922.png)
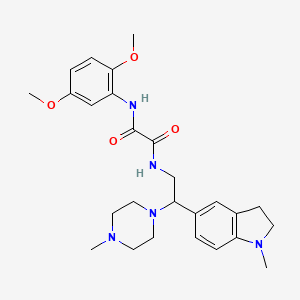
![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)
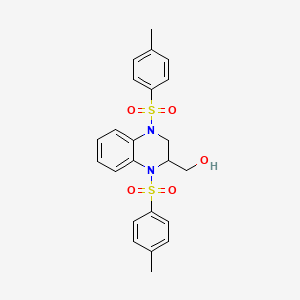
![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)
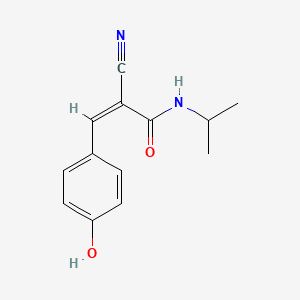
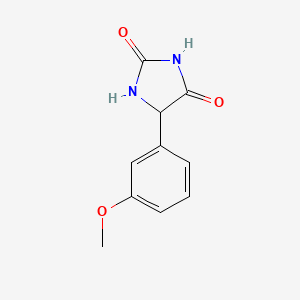
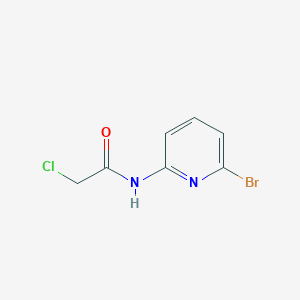
![5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2675934.png)

